molecular formula C12H13NO B8155302 Azetidin-1-yl(3-vinylphenyl)methanone

Azetidin-1-yl(3-vinylphenyl)methanone

Cat. No.: B8155302
M. Wt: 187.24 g/mol
InChI Key: QNLFVFLMRDHDJC-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-vinylphenyl)methanone is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a vinyl-substituted phenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(3-vinylphenyl)methanone typically involves the formation of the azetidine ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The vinylphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-vinylphenyl)methanone can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of azetidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

azetidin-1-yl-(3-ethenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-10-5-3-6-11(9-10)12(14)13-7-4-8-13/h2-3,5-6,9H,1,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLFVFLMRDHDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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